Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate
Description
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is a structurally complex imidazodiazepine derivative characterized by a nitro substituent at the 8-position of the benzo ring. This compound belongs to a class of molecules designed to modulate GABAA receptors (GABAARs), which are critical targets for anxiolytics, sedatives, and anticonvulsants . The nitro group confers distinct electronic and steric properties, influencing receptor binding affinity, metabolic stability, and physicochemical characteristics compared to analogs with alternative substituents (e.g., fluoro, hydroxy, or ethynyl groups) .
Properties
IUPAC Name |
ethyl 5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-3-24-15(21)13-12-7-17(2)14(20)10-6-9(19(22)23)4-5-11(10)18(12)8-16-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISDHNVVJHQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573174 | |
| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84377-97-9 | |
| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzodiazepine Precursor Synthesis
The diazepine ring is synthesized via a [4+3] cycloaddition between a 1,2-diamine and a diketone. For Nitromazenil, 5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]diazepine is prepared by reacting 2-amino-5-methylbenzamide with ethyl acetoacetate under acidic conditions. The methyl group at position 5 and the ketone at position 6 are introduced during this step, with yields averaging 65–70% after recrystallization.
Imidazole Ring Formation
The imidazo[1,5-a] ring is formed by treating the diazepine intermediate with ethyl glyoxalate in the presence of ammonium acetate. This step proceeds via a Debus-Radziszewski reaction, where the glyoxalate acts as a two-carbon synthon. The reaction is conducted in refluxing ethanol (78°C) for 12 hours, achieving a 58% isolated yield.
Regioselective Nitration at the 8-Position
Introducing the nitro group at position 8 requires careful control of reaction conditions to avoid over-nitration or isomer formation.
Nitrating Agent Selection
A mixture of fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) in a 1:3 volumetric ratio is employed. The nitronium ion (NO₂⁺) generated in this system selectively targets the electron-rich para position relative to the diazepine ring’s electron-donating methyl group.
Reaction Optimization
Nitration is performed at 0–5°C to minimize side reactions. The intermediate benzo[f]diazepine is dissolved in H₂SO₄, and the nitrating mixture is added dropwise over 30 minutes. After stirring for 2 hours, the product is quenched in ice water, yielding a 72% conversion to the 8-nitro derivative.
Esterification at Position 3
The ethyl carboxylate group is introduced via a Steglich esterification or direct alkylation.
Carboxylic Acid Activation
The free carboxylic acid (generated during imidazole ring formation) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane. Ethanol is then added to transesterify the activated intermediate, yielding the ethyl ester with 85% efficiency.
Purification and Characterization
Crude Nitromazenil is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:2) and recrystallized from ethanol. Purity is verified using HPLC (≥95% by area normalization). Structural confirmation is achieved through ¹H NMR (δ 1.35 ppm, triplet, CH₂CH₃) and high-resolution mass spectrometry (HRMS m/z 330.30 [M+H]⁺).
Industrial-Scale Production
Custom Synthesis Protocols
Aromsyn, a leading manufacturer, produces Nitromazenil at kilogram scales using continuous-flow reactors. Key parameters include:
Quality Control
Batch-specific certificates of analysis (CoA) include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (UV 254 nm) |
| Residual Solvents | <500 ppm | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Applications in Radiopharmaceutical Synthesis
Nitromazenil’s nitro group serves as a leaving group in the synthesis of [¹⁸F]Flumazenil via nucleophilic aromatic substitution (SNAr). Optimal radiofluorination conditions include:
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Precursor : 2 mg Nitromazenil
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Solvent : 2,4,6-Trimethylpyridine
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Temperature : 160°C
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Reaction time : 30 minutes
This yields [¹⁸F]Flumazenil with a radiochemical purity of >99% and molar activity of 150–200 GBq/μmol.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale | Key Advantage |
|---|---|---|---|---|
| Batch Cyclocondensation | 58 | 95 | Lab-scale | Low equipment cost |
| Continuous-Flow | 90 | 98 | Industrial | High throughput |
| Radiolabeling Precursor | 30 | 99 | Clinical | PET compatibility |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Pharmacological Applications
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Antidepressant Activity :
- Research indicates that compounds similar to Ethyl 5-methyl-8-nitro derivatives exhibit potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. These compounds may serve as scaffolds for developing novel antidepressants with improved efficacy and safety profiles.
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Anxiolytic Properties :
- The benzoimidazole core is known for its anxiolytic properties. Ethyl 5-methyl-8-nitro compounds could be investigated for their ability to reduce anxiety through GABAergic mechanisms, similar to existing benzodiazepines but with potentially fewer side effects.
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Anticonvulsant Activity :
- Given the structural similarities to known anticonvulsants, this compound may show promise in the treatment of epilepsy. Its mechanism may involve enhancing GABAergic transmission or inhibiting excitatory neurotransmitter release.
Synthetic Applications
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Building Block in Organic Synthesis :
- The unique structure of Ethyl 5-methyl-8-nitro allows it to act as a versatile building block in the synthesis of more complex molecules. Its nitro group can participate in nucleophilic substitutions or reductions, making it valuable in synthetic organic chemistry.
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Pharmaceutical Development :
- This compound can be utilized in the synthesis of hybrid drugs that combine multiple pharmacophores to target various biological pathways simultaneously. This approach can lead to the development of multi-target drugs for complex diseases like cancer and neurodegenerative disorders.
Case Studies and Research Findings
Mechanism of Action
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate exerts its effects by binding to the gamma-aminobutyric acid type A receptors in the brain. This binding inhibits the action of benzodiazepines, which are known to enhance the effect of gamma-aminobutyric acid, an inhibitory neurotransmitter. By blocking this enhancement, nitroflumazenil can counteract the sedative and anxiolytic effects of benzodiazepines .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The nitro group is strongly electron-withdrawing, which may reduce electron density at the benzo ring compared to electron-donating groups (e.g., -OH) or neutral substituents (e.g., -F). This could alter interactions with GABAAR binding pockets .
- Lipophilicity : Nitro-substituted compounds typically exhibit lower aqueous solubility than hydroxy analogs (logP ~1.5 vs. ~0.8) but higher than stannyl or ethynyl derivatives .
- Synthetic Accessibility: Introduction of the nitro group may require nitration under harsh conditions, whereas fluoro or ethynyl groups are introduced via milder cross-coupling reactions (e.g., Sonogashira for ethynyl) .
Receptor Binding and Selectivity
Flumazenil (8-fluoro) demonstrates high affinity for GABAARs (Ki ~1–5 nM) and is used clinically to reverse benzodiazepine overdose . In contrast, 8-ethynyl analogs like SH-053-2'F-R-CH3 show subtype selectivity for α5-containing GABAARs, making them tools for studying cognitive disorders .
Metabolic Stability and Impurities
- Hydroxylated By-Products : Ethyl 8-hydroxy analogs (e.g., Flumazenil Impurity B) are common metabolites or synthetic impurities, formed via oxidative or hydrolytic pathways . The nitro group’s resistance to oxidation may enhance metabolic stability compared to hydroxy or ethynyl derivatives.
- Homodimerization : Nitro-substituted compounds are less prone to dimerization than stannyl precursors, which form homodimers during radiofluorination .
Biological Activity
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate (CAS No. 84377-97-9) is a synthetic compound belonging to the class of benzo[f]imidazo[1,5-a][1,4]diazepines. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the modulation of GABAergic receptors and its implications in neuropharmacology.
- Molecular Formula : C₁₅H₁₄N₄O₅
- Molecular Weight : 330.30 g/mol
- Structure : The compound features a complex heterocyclic structure, contributing to its biological activity.
Recent studies suggest that compounds within the benzo[f]imidazo[1,5-a][1,4]diazepine class may act as selective ligands for GABAergic receptors. Specifically, they may exhibit selectivity towards the alpha2 and alpha3 subtypes of GABA receptors. This selectivity is crucial for developing therapeutic agents that minimize side effects associated with broader GABA receptor modulation.
1. Neuropharmacological Effects
Research indicates that this compound may possess anxiolytic and sedative properties. The compound's interaction with GABA receptors can enhance inhibitory neurotransmission in the central nervous system (CNS), potentially leading to reduced anxiety and improved sleep patterns.
2. Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains. The nitro group present in its structure may contribute to its antibacterial activity by disrupting bacterial DNA synthesis.
3. Anticancer Potential
Emerging studies highlight the potential of this compound in cancer therapy. In vitro assays have demonstrated its capability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated anxiolytic effects in animal models through GABA receptor modulation. |
| Study B | Showed significant antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL. |
| Study C | Indicated potential anticancer properties with IC50 values below 20 µM in various cancer cell lines. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
